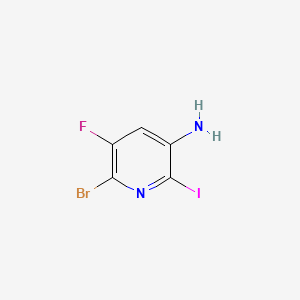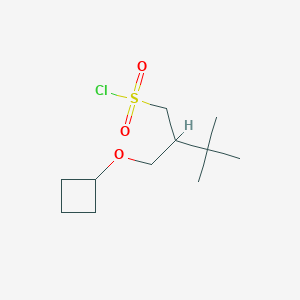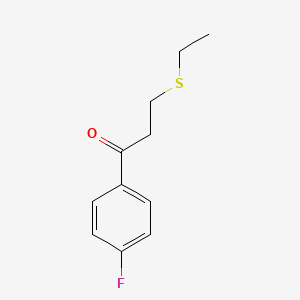![molecular formula C8H11NO3 B13474614 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2-azabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a series of steps starting from commercially available precursors. One common method involves the use of a photocatalytic cycloaddition reaction. This reaction provides access to bicyclo[2.1.1]hexanes with various substitution patterns . Another approach involves the alkylation and mesylation of trans-amino alcohols followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemistry, particularly [2 + 2] cycloaddition reactions, is a promising method for large-scale production due to its operational simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Aplicaciones Científicas De Investigación
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: Its unique structure makes it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism by which 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules. This compound can act as an electrophile in ring-opening reactions with nucleophiles, making it a valuable building block in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres for para-substituted benzene rings.
Cubanes: Known for their stability and unique structure, cubanes are also used as bioisosteres.
Oxabicyclo[2.1.1]hexanes: These compounds are similar in structure and are used as bioisosteres for ortho- and meta-substituted benzenes.
Uniqueness
2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the nitrogen atom within its bicyclic framework. This feature imparts distinct reactivity and makes it a valuable compound for various applications in chemistry and medicine .
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-4-6-2-8(9,3-6)7(11)12/h6H,2-4H2,1H3,(H,11,12) |
Clave InChI |
SEGYCPWYMBJIFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2CC1(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)

![tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)

![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)


methanone](/img/structure/B13474593.png)
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)


![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
